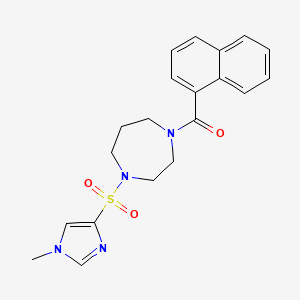
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- Diazocine derivatives, including those substituted with imidazole and various chromophores, have been synthesized and characterized. They exhibit charge transport capability and emission, useful for organic light emitting diodes (Kang et al., 2017).
Biological Activities
- Novel semicarbazones based on 1,3,4-oxadiazoles, designed using a semicarbazone-based pharmacophoric model for anticonvulsant activity, were synthesized and showed significant anticonvulsant effects in various models (Rajak et al., 2010).
- N-phenylpyrazolyl aryl methanone derivatives with arylthio/sulfinyl/sulfonyl groups showed promising herbicidal and insecticidal activities (Wang et al., 2015).
Chemical Structure and Synthesis
- Zinc and cadmium coordination polymers with bis(4-(1H-imidazol-1-yl)phenyl)methanone and naphthalene-1,4-dicarboxylate ligands have been synthesized and structurally characterized, displaying interesting luminescent properties (Wang et al., 2022).
- Synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with nucleophiles has led to the development of anticancer agents (Gouhar & Raafat, 2015).
Analytical and Detection Applications
- Novel synthetic cannabinoids such as 1-(5-fluoropentyl)-1H-indazol-3-yl(naphthalen-1-yl)methanone have been identified and structurally elucidated using various analytical techniques (Shevyrin et al., 2014).
Apoptosis Induction and Cancer Research
- A series of (naphthalen-4-yl)(phenyl)methanones were discovered as potent inducers of apoptosis using cell- and caspase-based assays, showing promise in cancer research (Jiang et al., 2008).
Fluorescence and Spectroscopic Studies
- Studies on copper(II) complexes with tridentate N-donor ligands, including (1-methyl-1H-imidazol-2-ylmethyl)-(2-pyridin-2-yl-ethyl)amine, have shown interesting properties in response to nitric oxide, with potential applications in fluorescence-based detection (Kumar et al., 2011).
Anticonvulsant Activity
- Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have been evaluated as potential anticonvulsant agents, displaying significant activity in vivo (Ghareb et al., 2017).
properties
IUPAC Name |
[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-22-14-19(21-15-22)28(26,27)24-11-5-10-23(12-13-24)20(25)18-9-4-7-16-6-2-3-8-17(16)18/h2-4,6-9,14-15H,5,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMVKDSNMIEVES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)
![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)

![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)
![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)
![4-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]amino]Benzoic acid](/img/structure/B2358065.png)
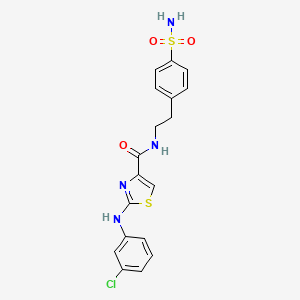
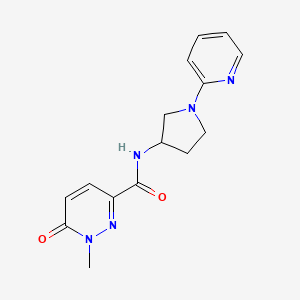
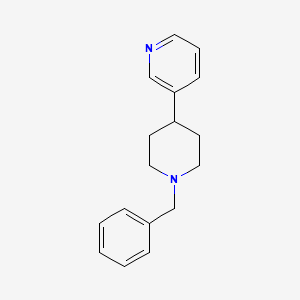
![methyl 5-((8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2358072.png)

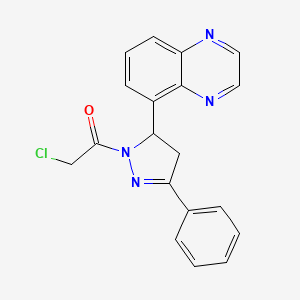
![(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide](/img/structure/B2358078.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2358080.png)